molecular formula C13H20N6OS B14006364 N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea CAS No. 92100-66-8

N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea

Cat. No.: B14006364
CAS No.: 92100-66-8
M. Wt: 308.41 g/mol
InChI Key: AHYQIZSWSLGFBT-UHFFFAOYSA-N
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Description

Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is a synthetic organic compound with the molecular formula C13H20N6OS This compound is characterized by the presence of a urea moiety linked to a purine derivative through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- typically involves the following steps:

    Preparation of the Purine Derivative: The starting material, 9-butyl-9H-purine-6-thiol, is synthesized through the alkylation of 9H-purine-6-thiol with butyl bromide under basic conditions.

    Formation of the Thioether Linkage: The purine derivative is then reacted with 2-bromoethylamine to form the thioether linkage.

    Urea Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to study enzyme mechanisms or as a ligand in binding studies.

Medicine

In medicine, Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving purine metabolism.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- involves its interaction with specific molecular targets. The purine moiety allows it to bind to purine-binding proteins or enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Urea,n-[2-[(9H-purin-6-yl)thio]ethyl]-n-methyl-
  • Urea,n-[2-[(9-phenyl-9H-purin-6-yl)thio]ethyl]-n-methyl-

Uniqueness

Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is unique due to the presence of the butyl group on the purine ring. This modification can influence its chemical reactivity, biological activity, and binding properties, distinguishing it from other similar compounds.

Properties

CAS No.

92100-66-8

Molecular Formula

C13H20N6OS

Molecular Weight

308.41 g/mol

IUPAC Name

1-[2-(9-butylpurin-6-yl)sulfanylethyl]-3-methylurea

InChI

InChI=1S/C13H20N6OS/c1-3-4-6-19-9-18-10-11(19)16-8-17-12(10)21-7-5-15-13(20)14-2/h8-9H,3-7H2,1-2H3,(H2,14,15,20)

InChI Key

AHYQIZSWSLGFBT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1N=CN=C2SCCNC(=O)NC

Origin of Product

United States

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